![molecular formula C20H15N B1330125 Di-1-Naphthylamine CAS No. 737-89-3](/img/structure/B1330125.png)
Di-1-Naphthylamine
Overview
Description
Di-1-Naphthylamine is an organic compound with the molecular formula C20H15N . It is a derivative of naphthalene and is one of the seldom explored polyaniline (PANI) derivatives .
Synthesis Analysis
Di-1-Naphthylamine can be synthesized through various methods. One such method involves the in-situ chemical oxidative polymerization of 1-naphthylamine in the presence of ultrasonically dispersed WS2 . Another method involves the reduction of 1-nitronaphthalene with iron and hydrochloric acid followed by steam distillation .Molecular Structure Analysis
The molecular structure of Di-1-Naphthylamine consists of two naphthalene rings connected by an amine group . The molecular weight is 269.340 Da .Chemical Reactions Analysis
Di-1-Naphthylamine undergoes most reactions typical to naphthylamine and primary amines such as diazotation . It can also act as a bidentate ligand to give several coordination compounds .Physical And Chemical Properties Analysis
Di-1-Naphthylamine has a density of 1.2±0.1 g/cm3, a boiling point of 434.4±14.0 °C at 760 mmHg, and a flash point of 233.3±15.6 °C . It also has a molar refractivity of 91.3±0.3 cm3 and a polar surface area of 12 Å2 .Scientific Research Applications
Evaluation of Hydrophobicity
1,1’-Dinaphthylamine derivatives have been used to evaluate the hydrophobicity of air-water interfaces. This application is crucial in understanding the behavior of molecules at interfaces, which is important for various fields like environmental science and material engineering .
Air Bubble-Mediated Separation
The compound’s derivatives are also applied in air bubble-mediated separation and purification methods. This technique can be used for separating and purifying chemical substances, which has implications in pharmaceuticals and waste treatment .
Functionalization of Carbon Nanotubes
1,1’-Dinaphthylamine is involved in the functionalization process of carbon nanotubes. This enhances their dispersion in solvents, which is beneficial for creating composite materials with improved mechanical and electrical properties .
Safety And Hazards
Future Directions
Recent studies have explored the synthesis and application of Di-1-Naphthylamine and its copolymers, blends, and nanocomposites . These studies suggest that the optical and dielectric properties of composites can be readily tuned by proper control of the composition and dispersion of WS2 within the Di-1-Naphthylamine matrix .
properties
IUPAC Name |
N-naphthalen-1-ylnaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVGVGMRBKYIGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279513 | |
Record name | Di-1-Naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-1-Naphthylamine | |
CAS RN |
737-89-3 | |
Record name | 1,1'-Dinaphthylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Di-1-Naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Dinaphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,1'-Dinaphthylamine unique in terms of its photophysical behavior?
A1: 1,1'-Dinaphthylamine exhibits a fascinating phenomenon called intramolecular triplet excimer formation. [] This means that when excited by light, the two naphthalene rings within the molecule interact in their triplet excited state to form a short-lived excited dimer. This process is influenced by the solvent polarity, suggesting that charge-transfer interactions within the molecule play a role in facilitating excimer formation. []
Q2: How does the structure of 1,1'-Dinaphthylamine contribute to its properties?
A2: The molecule consists of two naphthalene units linked by a single nitrogen atom (N-N linkage). This structure allows for a certain degree of rotation around the N-N bond. [] This flexibility likely contributes to its ability to form intramolecular excimers, as the naphthalene rings can adopt a favorable conformation for interaction in the excited state.
Q3: Are there any studies exploring modifications to the basic structure of 1,1'-Dinaphthylamine?
A3: Yes, researchers have investigated the effects of expanding the aromatic system of 1,1'-Dinaphthylamine. For example, a study successfully synthesized a novel carbazole derivative by incorporating fluoranthene moieties onto the 1,1'-Dinaphthylamine framework. [] This modification significantly altered the compound's optoelectronic and electrochemical properties compared to the parent 1,1'-Dinaphthylamine. []
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